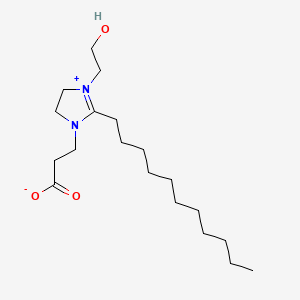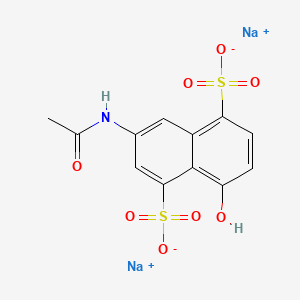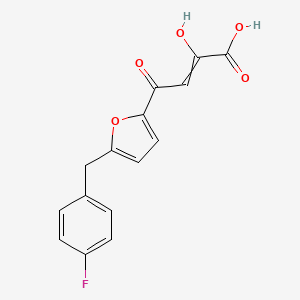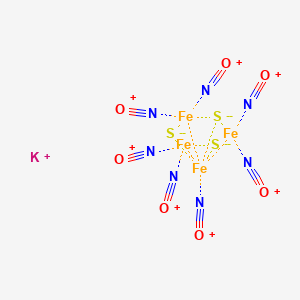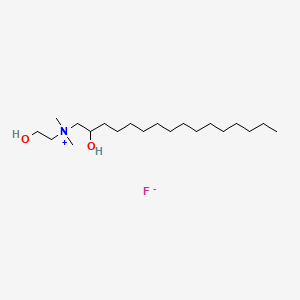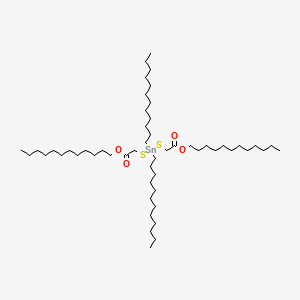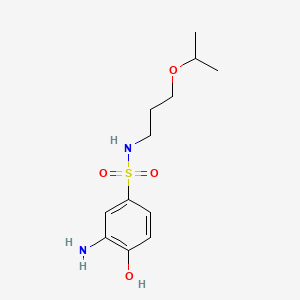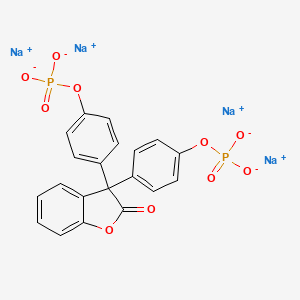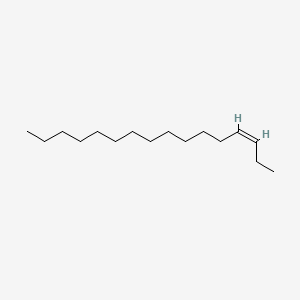
3-Hexadecene, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecene, (Z)-: is an organic compound with the molecular formula C₁₆H₃₂ . It is a type of alkene, specifically a long-chain hydrocarbon with a double bond located at the third carbon atom in the chain. The “(Z)-” designation indicates that the substituents on the double bond are on the same side, making it a cis-isomer. .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Hexadecyne: One common method to synthesize 3-Hexadecene, (Z)- is through the partial hydrogenation of hexadecyne. This process involves using a catalyst such as palladium on carbon (Pd/C) under controlled hydrogen pressure to selectively reduce the triple bond to a double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene. This method allows for precise control over the position and configuration of the double bond.
Industrial Production Methods: Industrial production of 3-Hexadecene, (Z)- typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to favor the formation of the (Z)-isomer over the (E)-isomer .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hexadecene, (Z)- can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: The compound can be further reduced to form hexadecane using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens such as chlorine (Cl₂) or bromine (Br₂) add across the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride (CCl₄) under ambient conditions.
Major Products:
Oxidation: Formation of hexadecanol or hexadecanoic acid.
Reduction: Formation of hexadecane.
Substitution: Formation of 3,4-dichlorohexadecane or 3,4-dibromohexadecane.
Scientific Research Applications
Chemistry: 3-Hexadecene, (Z)- is used as a model compound in studies of alkene reactivity and stereochemistry. It serves as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures of hydrocarbons.
Biology: In biological research, 3-Hexadecene, (Z)- is used to study the interactions of long-chain hydrocarbons with biological membranes. It is also employed in the synthesis of bioactive molecules and natural products.
Medicine: While not directly used as a therapeutic agent, 3-Hexadecene, (Z)- is involved in the synthesis of pharmaceutical intermediates and active ingredients. Its derivatives are explored for potential medicinal properties.
Industry: In the industrial sector, 3-Hexadecene, (Z)- is used as a precursor in the production of surfactants, lubricants, and polymer additives. It is also utilized in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Hexadecene, (Z)- primarily involves its reactivity as an alkene. The double bond in the molecule is a site for various chemical reactions, including addition, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in oxidation reactions, the double bond is targeted by oxidizing agents, leading to the formation of epoxides or diols .
Comparison with Similar Compounds
3-Hexadecene, (E)-: The trans-isomer of 3-Hexadecene, where the substituents on the double bond are on opposite sides.
Hexadecane: A fully saturated hydrocarbon with no double bonds.
Hexadecyne: A hydrocarbon with a triple bond at the third carbon atom.
Uniqueness: 3-Hexadecene, (Z)- is unique due to its cis-configuration, which imparts different physical and chemical properties compared to its trans-isomer. The cis-configuration results in a lower melting point and different reactivity patterns, making it suitable for specific applications in research and industry .
Properties
CAS No. |
34303-81-6 |
|---|---|
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
(Z)-hexadec-3-ene |
InChI |
InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-16H2,1-2H3/b7-5- |
InChI Key |
QIZDLUWRENVVJW-ALCCZGGFSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




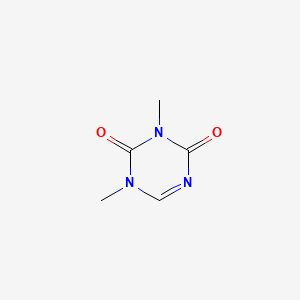

![1-benzoyl-4-methyl-6-[(4-methylphenyl)amino]-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B12687511.png)
